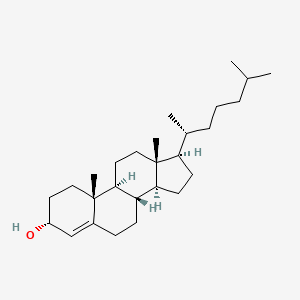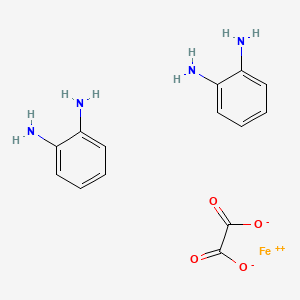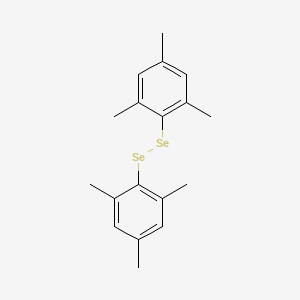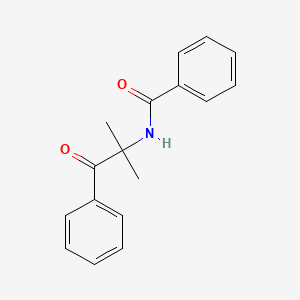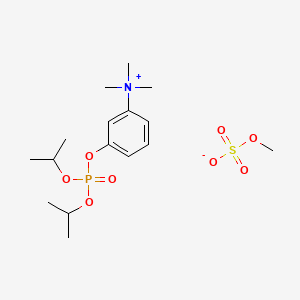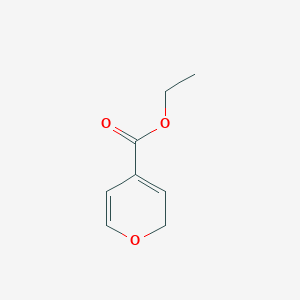
Zinc beryllium silicate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zinc beryllium silicate: is a chemical compound composed of zinc, beryllium, and silicon. It is known for its unique properties and potential applications in various fields. Zinc is a metallic element with the atomic number 30, while beryllium is a lightweight alkaline earth metal with the atomic number 4. Silicon is a metalloid with the atomic number 14. The combination of these elements results in a compound with interesting chemical and physical properties .
准备方法
Synthetic Routes and Reaction Conditions: Zinc beryllium silicate can be synthesized through various methods. One common approach involves the reaction of zinc salts with beryllium salts and a silica-containing reagent in an aqueous medium. The reaction typically occurs under controlled pH conditions (around 11-11.5) and involves the formation of an intermediate solid phase, which is then calcined to obtain the final product .
Industrial Production Methods: In industrial settings, this compound can be produced using a solid-state reaction technique. This involves mixing zinc oxide, beryllium oxide, and silica in stoichiometric proportions, followed by high-temperature calcination. The reaction conditions, such as temperature and duration, are carefully controlled to ensure the formation of the desired compound .
化学反应分析
Types of Reactions: Zinc beryllium silicate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of zinc, beryllium, and silicon in the compound.
Common Reagents and Conditions:
Oxidation: this compound can undergo oxidation reactions in the presence of strong oxidizing agents, such as potassium permanganate or hydrogen peroxide, under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, typically under anhydrous conditions.
Substitution: Substitution reactions involve the replacement of one or more atoms in the compound with other atoms or groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield zinc oxide, beryllium oxide, and silicon dioxide, while reduction reactions may produce elemental zinc, beryllium, and silicon .
科学研究应用
Chemistry: Zinc beryllium silicate is used in various chemical research applications due to its unique properties. It is studied for its potential as a catalyst in organic synthesis and as a precursor for the preparation of other beryllium and zinc compounds .
Biology: In biological research, this compound is investigated for its potential use in biomedical applications, such as drug delivery systems and imaging agents.
Medicine: this compound is explored for its potential therapeutic applications, including its use in cancer treatment and as an antimicrobial agent. Its ability to interact with biological molecules and its potential to target specific cellular pathways are areas of active research .
Industry: In industrial applications, this compound is used in the production of advanced materials, such as ceramics and composites. Its high-temperature stability and mechanical strength make it suitable for use in aerospace, electronics, and other high-performance applications .
作用机制
The mechanism of action of zinc beryllium silicate involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and proteins, influencing their activity and function. For example, zinc ions can act as cofactors for enzymes, while beryllium ions can interact with cellular components, leading to specific biological effects .
相似化合物的比较
Beryllium oxide (BeO): Known for its high thermal conductivity and electrical insulation properties.
Zinc oxide (ZnO): Widely used in various applications, including as a semiconductor and in sunscreens.
Silicon dioxide (SiO2): Commonly found in nature as quartz and used in various industrial applications.
Uniqueness: Zinc beryllium silicate is unique due to the combination of properties from zinc, beryllium, and silicon. This compound exhibits a balance of mechanical strength, thermal stability, and chemical reactivity, making it suitable for a wide range of applications. Its ability to undergo various chemical reactions and its potential use in advanced materials and biomedical applications set it apart from other similar compounds .
属性
CAS 编号 |
39413-47-3 |
|---|---|
分子式 |
BeO4SiZn |
分子量 |
166.5 g/mol |
IUPAC 名称 |
beryllium;zinc;silicate |
InChI |
InChI=1S/Be.O4Si.Zn/c;1-5(2,3)4;/q+2;-4;+2 |
InChI 键 |
HVCJNUXSXRYNNS-UHFFFAOYSA-N |
规范 SMILES |
[Be+2].[O-][Si]([O-])([O-])[O-].[Zn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


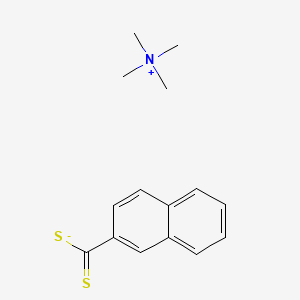
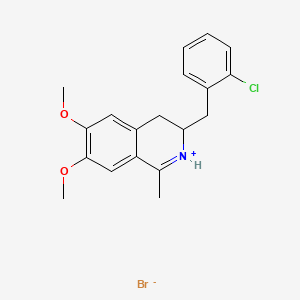
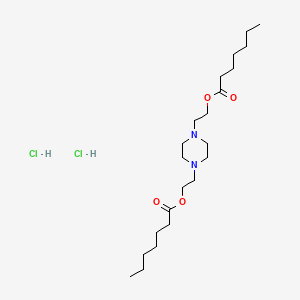
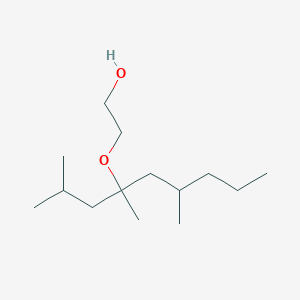
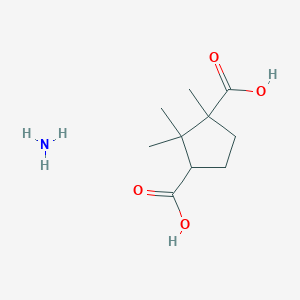
![N-[(5-Methoxy-1H-indol-3-yl)-phenyl-methyl]-4-methyl-benzenesulfonamide](/img/structure/B13754861.png)
![1,2,3-Thiadiazole-4-carboxamide,n-[(4-chlorophenyl)methyl]-n-[2-oxo-2-[(2-phenylethyl)amino]ethyl]-](/img/structure/B13754866.png)
